molecular formula C15H15ClN2 B14141640 1,3-Diphenylimidazoliniumchlorid CAS No. 2522-21-6

1,3-Diphenylimidazoliniumchlorid

Cat. No.: B14141640
CAS No.: 2522-21-6
M. Wt: 258.74 g/mol
InChI Key: RARAVFMDPDCNPW-UHFFFAOYSA-M
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Description

1,3-Diphenylimidazoliniumchlorid is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of two phenyl groups attached to the nitrogen atoms of the imidazolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenylimidazoliniumchlorid can be synthesized through several methods. One common approach involves the reaction of 1,3-diphenylimidazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process, and advanced purification techniques are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenylimidazoliniumchlorid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form imidazolium-based cations with different oxidation states.

    Reduction: Reduction reactions can convert this compound into its corresponding imidazole derivative.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of new imidazolium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, and various alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazolium salts, imidazole derivatives, and other functionalized organic compounds.

Scientific Research Applications

1,3-Diphenylimidazoliniumchlorid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It is utilized in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Diphenylimidazoliniumchlorid involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of enzyme activities and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylimidazole: A precursor to 1,3-Diphenylimidazoliniumchlorid, it shares similar structural features but lacks the chloride ion.

    1,3-Dimethylimidazolium Chloride: Another imidazolium salt with methyl groups instead of phenyl groups, used in similar applications.

    1,3-Diphenylimidazolium Bromide: Similar to this compound but with a bromide ion instead of chloride.

Uniqueness

This compound is unique due to its specific combination of phenyl groups and chloride ion, which imparts distinct chemical and physical properties

Properties

CAS No.

2522-21-6

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

IUPAC Name

1,3-diphenyl-4,5-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C15H15N2.ClH/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;/h1-10,13H,11-12H2;1H/q+1;/p-1

InChI Key

RARAVFMDPDCNPW-UHFFFAOYSA-M

Canonical SMILES

C1C[N+](=CN1C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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